The Epigenetic Interruption of N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide (Molibresib): A Technical Guide to its Mechanism of Action
The Epigenetic Interruption of N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide (Molibresib): A Technical Guide to its Mechanism of Action
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide, a compound more widely known as Molibresib (formerly GSK525762 or I-BET-762). Molibresib is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers. Through competitive binding to the acetyl-lysine recognition pockets of BET bromodomains, Molibresib effectively displaces these proteins from chromatin, leading to a cascade of transcriptional and cellular effects with significant therapeutic potential, particularly in oncology and inflammation. This document will dissect the molecular interactions, cellular consequences, and preclinical and clinical pharmacodynamic readouts that define the activity of this compound. We will also provide detailed, field-proven experimental protocols for the key assays used to elucidate its mechanism of action, offering a practical resource for researchers in the field.
Introduction: Targeting the Epigenetic Reader
The landscape of therapeutic intervention has been significantly broadened by the advent of epigenetic modulators. Among these, inhibitors of the BET family of proteins have emerged as a promising class of agents. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction tethers BET proteins to chromatin, where they act as scaffolds to recruit and activate transcriptional machinery, thereby playing a pivotal role in the regulation of gene expression.[2]
Molibresib (N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide) was developed as a synthetic acetyl-lysine mimic to competitively inhibit the function of these bromodomains.[3] Its therapeutic rationale is predicated on the observation that a number of pathological states, most notably various cancers and inflammatory diseases, exhibit a profound dependency on the transcriptional programs regulated by BET proteins.
Core Mechanism of Action: Competitive Inhibition of BET Bromodomains
The fundamental mechanism of action of Molibresib is its reversible and competitive binding to the bromodomains of BET proteins.[1] This action prevents the interaction between BET proteins and acetylated histones, as well as other acetylated transcription factors.
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Molecular Mimicry: The core structure of Molibresib is designed to fit into the hydrophobic acetyl-lysine binding pocket of the bromodomains.[2] This binding is characterized by high affinity, with dissociation constants (Kd) in the nanomolar range for the tandem bromodomains of BET proteins.[4]
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Displacement from Chromatin: By occupying the bromodomain binding sites, Molibresib effectively displaces BET proteins, including the well-studied BRD4, from chromatin.[2][5] This has been demonstrated through various experimental techniques, including chromatin immunoprecipitation (ChIP).
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Transcriptional Reprogramming: The displacement of BET proteins from chromatin leads to a significant alteration in the transcriptional landscape of the cell. Notably, genes that are highly dependent on super-enhancers and the transcriptional co-activator function of BRD4 are disproportionately affected.[4] A key downstream consequence of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell proliferation and survival, whose expression is often driven by BRD4-dependent super-enhancers.[1][6]
The following diagram illustrates the core mechanism of action of Molibresib at the molecular level:
Caption: Molecular mechanism of Molibresib action.
Cellular and Physiological Consequences
The transcriptional reprogramming induced by Molibresib manifests in a variety of cellular and physiological outcomes, providing the basis for its therapeutic applications.
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Inhibition of Cell Proliferation: By downregulating key cell cycle and growth-promoting genes, Molibresib exhibits potent anti-proliferative activity in a range of cancer cell lines.[4] This is particularly evident in hematological malignancies such as multiple myeloma and acute myeloid leukemia, as well as certain solid tumors that are dependent on BET protein function.
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Induction of Apoptosis: In sensitive cell lines, treatment with Molibresib can lead to the induction of programmed cell death, or apoptosis. This is often a consequence of the downregulation of anti-apoptotic proteins and the overall disruption of survival signaling pathways.
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Anti-inflammatory Effects: BET proteins are also key regulators of inflammatory gene expression. Molibresib has been shown to suppress the production of pro-inflammatory cytokines and chemokines by immune cells, such as macrophages, highlighting its potential in the treatment of inflammatory diseases.
Experimental Characterization of Molibresib's Mechanism of Action
A suite of in vitro and in vivo assays has been instrumental in elucidating and quantifying the mechanism of action of Molibresib. Below are detailed protocols for key experimental workflows.
In Vitro Assays
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be used to measure the direct binding of Molibresib to BET bromodomains.[7]
Principle: This assay relies on the proximity of two types of beads: a donor bead and an acceptor bead.[7] When in close proximity, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead and initiates a chemiluminescent signal at 520-620 nm.[7] In the context of a Molibresib binding assay, a biotinylated BET bromodomain protein is captured by streptavidin-coated donor beads, and a biotinylated, acetylated histone peptide is captured by streptavidin-coated acceptor beads. The interaction between the bromodomain and the histone peptide brings the beads into proximity, generating a signal. Molibresib competes with the histone peptide for binding to the bromodomain, thus disrupting the bead proximity and causing a decrease in the signal.
Caption: Principle of the AlphaScreen assay for Molibresib.
Protocol:
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Reagent Preparation:
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Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
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Reconstitute biotinylated BET bromodomain protein (e.g., BRD4 BD1) and biotinylated acetylated histone H4 peptide in assay buffer.
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Prepare a serial dilution of Molibresib in DMSO, followed by a further dilution in assay buffer.
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Reconstitute streptavidin-coated donor beads and acceptor beads in assay buffer in the dark.
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Assay Plate Setup (384-well format):
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Add 5 µL of the Molibresib dilution or vehicle (DMSO) to each well.
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Add 5 µL of the biotinylated BET bromodomain protein solution.
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Add 5 µL of the biotinylated acetylated histone H4 peptide solution.
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Incubate at room temperature for 30 minutes.
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Bead Addition and Incubation:
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Add 10 µL of the mixed donor and acceptor bead suspension to each well.
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Incubate the plate in the dark at room temperature for 60 minutes.
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Data Acquisition:
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Read the plate on an AlphaScreen-capable plate reader.
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Data Analysis:
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Calculate the percentage of inhibition for each Molibresib concentration relative to the vehicle control.
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Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Table 1: Representative Quantitative Data for Molibresib
| Parameter | Value | Assay Type | Reference |
| IC50 (BET) | ~35 nM | Cell-free assay | [8] |
| Kd (BET bromodomains) | 50.5–61.3 nM | Biophysical assay | [4] |
| EC50 (ApoA1 induction) | 0.7 µM | HepG2 cell-based assay | [8] |
ChIP is used to determine if Molibresib displaces BET proteins from specific genomic loci in cells.
Principle: Cells are treated with Molibresib or a vehicle control. Proteins are then cross-linked to DNA, and the chromatin is sheared. An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and quantified by qPCR or sequencing (ChIP-seq) to assess the occupancy of the BET protein at specific gene promoters or enhancers.[9]
Protocol:
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Cell Culture and Treatment:
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Plate cells (e.g., a human cancer cell line) at an appropriate density.
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Treat cells with Molibresib or vehicle for a specified time (e.g., 4-24 hours).
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Cross-linking and Cell Lysis:
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Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[9]
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Quench the cross-linking reaction by adding glycine.
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Harvest the cells and lyse them to release the nuclei.
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Chromatin Shearing:
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Isolate the nuclei and resuspend them in a suitable buffer.
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Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
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Immunoprecipitation:
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Pre-clear the chromatin with protein A/G beads.
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Incubate the cleared chromatin overnight at 4°C with an antibody against the BET protein of interest (or an isotype control IgG).
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Add protein A/G beads to capture the antibody-protein-DNA complexes.
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Washing and Elution:
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Wash the beads extensively to remove non-specifically bound chromatin.
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Elute the immunoprecipitated complexes from the beads.
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Reverse Cross-linking and DNA Purification:
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Reverse the protein-DNA cross-links by heating at 65°C.
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Treat with RNase A and Proteinase K to remove RNA and protein.
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Purify the DNA using a column-based kit or phenol-chloroform extraction.
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Analysis:
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Quantify the enrichment of specific DNA sequences (e.g., the promoter of a known BET target gene like MYC) in the immunoprecipitated DNA relative to the input chromatin using quantitative PCR (qPCR).
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This assay measures cell viability as an indicator of the anti-proliferative effects of Molibresib.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
Protocol:
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL of culture medium.[4]
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Compound Treatment:
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After 12-24 hours, add serial dilutions of Molibresib or vehicle control to the wells.[4]
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Incubation:
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Incubate the plate for a specified period (e.g., 96 hours).[4]
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Assay Procedure:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add an equal volume of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition and Analysis:
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Measure the luminescence using a plate reader.
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Normalize the data to the vehicle-treated control and calculate the IC50 value for cell growth inhibition.[4]
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In Vivo Pharmacodynamic and Efficacy Studies
To assess the in vivo efficacy of Molibresib, human tumor xenograft models are commonly employed.
Protocol:
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Animal Model:
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Drug Administration:
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Once tumors are established, randomize the mice into treatment and control groups.
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Administer Molibresib orally at various doses and schedules (e.g., daily or every other day).[4]
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The control group receives the vehicle.
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Efficacy Assessment:
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Pharmacodynamic Analysis:
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At the end of the study, or at specified time points, collect tumor tissue and/or blood samples.
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Analyze tumor tissue for the downregulation of target genes (e.g., MYC) by qPCR or immunohistochemistry.
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Measure the plasma concentrations of Molibresib and its metabolites using LC/MS/MS to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.[4]
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In clinical studies, pharmacodynamic biomarkers are used to confirm target engagement and to guide dose selection.
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Circulating Monocyte Chemoattractant Protein-1 (MCP-1): The expression of MCP-1 is known to be regulated by BET proteins. Reductions in circulating MCP-1 levels have been used as a pharmacodynamic biomarker for BET inhibitor activity in humans.[1][3][10]
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Gene Expression Profiling (RNA-seq): Analysis of gene expression changes in patient samples (e.g., bone marrow aspirates) before and after treatment with Molibresib can provide a global view of its transcriptional effects and confirm the downregulation of key target genes.[11][12]
Conclusion
N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide (Molibresib) is a potent and selective inhibitor of the BET family of bromodomain-containing proteins. Its mechanism of action is centered on the competitive displacement of BET proteins from chromatin, leading to the disruption of key transcriptional programs that are essential for the proliferation and survival of certain cancer cells and for the expression of inflammatory mediators. The elucidation of this mechanism has been made possible through a combination of biochemical, cell-based, and in vivo studies, the methodologies for which have been detailed in this guide. A thorough understanding of the molecular and cellular consequences of BET inhibition by Molibresib is crucial for its continued development and for the identification of patient populations most likely to benefit from this therapeutic strategy.
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- Nicodeme E, Jeffrey KL, Schaefer U, et al. Suppression of inflammation by a synthetic histone mimic.
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